molecular formula C19H19N5O2 B12245172 2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B12245172
M. Wt: 349.4 g/mol
InChI Key: JXOVPVAMUYSWBX-UHFFFAOYSA-N
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Description

2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a carbonyl group, with an additional 6-methylpyridazin-3-yl moiety attached via an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.

    Attachment of the 6-Methylpyridazin-3-yl Moiety: This step involves the reaction of 6-methylpyridazine with an appropriate leaving group, such as a halide, to form the oxy-methyl bridge.

    Coupling of the Intermediates: The final step involves coupling the quinoxaline core with the pyrrolidine intermediate through a carbonyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl moiety or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline or pyrrolidine derivatives.

    Substitution: Formation of substituted quinoxaline or pyridazinyl derivatives.

Scientific Research Applications

2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: It may function as an electron donor or acceptor in organic electronic devices, facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzene
  • 2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine

Uniqueness

2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is unique due to its combination of a quinoxaline core with a pyrrolidine ring and a 6-methylpyridazin-3-yl moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-quinoxalin-2-ylmethanone

InChI

InChI=1S/C19H19N5O2/c1-13-6-7-18(23-22-13)26-12-14-8-9-24(11-14)19(25)17-10-20-15-4-2-3-5-16(15)21-17/h2-7,10,14H,8-9,11-12H2,1H3

InChI Key

JXOVPVAMUYSWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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